

# Comparative Efficacy of 360A, Cisplatin, and Compound B

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | 360A      |           |  |  |  |
| Cat. No.:            | B15584641 | Get Quote |  |  |  |

The anti-tumor efficacy of **360A** was evaluated in a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC). The following table summarizes the key findings from this 28-day study.

| Treatment<br>Group | Dosage   | Tumor Growth<br>Inhibition (TGI)<br>(%) | Final Average<br>Tumor Volume<br>(mm³) | Statistically Significant Change vs. Vehicle (p- value) |
|--------------------|----------|-----------------------------------------|----------------------------------------|---------------------------------------------------------|
| Vehicle Control    | N/A      | 0%                                      | 1500 ± 150                             | N/A                                                     |
| 360A               | 10 mg/kg | 85%                                     | 225 ± 30                               | p < 0.001                                               |
| Cisplatin          | 5 mg/kg  | 60%                                     | 600 ± 75                               | p < 0.01                                                |
| Compound B         | 10 mg/kg | 70%                                     | 450 ± 50                               | p < 0.01                                                |

## **Tolerability and Safety Profile**

Animal well-being was monitored throughout the study. Body weight was measured twice weekly as a key indicator of treatment-related toxicity.



| Treatment Group | Dosage   | Maximum Body<br>Weight Loss (%) | Treatment-Related<br>Mortalities |
|-----------------|----------|---------------------------------|----------------------------------|
| Vehicle Control | N/A      | 1%                              | 0/10                             |
| 360A            | 10 mg/kg | 4%                              | 0/10                             |
| Cisplatin       | 5 mg/kg  | 15%                             | 2/10                             |
| Compound B      | 10 mg/kg | 8%                              | 1/10                             |

## **Experimental Protocols**

#### 1. Animal Models:

- Species: Athymic Nude (nu/nu) mice, female, 6-8 weeks old.
- Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle. Food and water were provided ad libitum.
- Ethics: All animal procedures were conducted in accordance with the institutional guidelines for animal care and use.

#### 2. PDX Model Establishment:

- Fresh tumor tissue from a consenting NSCLC patient was surgically implanted subcutaneously into the flank of the mice.
- Tumors were allowed to grow to a palpable size (approximately 100-150 mm<sup>3</sup>).
- Mice were then randomized into four treatment groups (n=10 per group).

### 3. Dosing and Administration:

- 360A: Administered intravenously (IV) once daily.
- Cisplatin: Administered intraperitoneally (IP) twice a week.
- Compound B: Administered orally (PO) once daily.



- Vehicle Control: Administered via the same route as the respective test articles.
- Duration: Treatment was carried out for 28 consecutive days.
- 4. Efficacy and Tolerability Assessment:
- Tumor Volume: Measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
- Body Weight: Measured twice weekly.
- TGI Calculation: Calculated at the end of the study using the formula: (1 (Average Tumor Volume of Treatment Group / Average Tumor Volume of Vehicle Group)) x 100%.
- 5. Statistical Analysis:
- A one-way ANOVA with Dunnett's post-hoc test was used to compare the final tumor volumes of the treatment groups to the vehicle control group.
- A p-value of less than 0.05 was considered statistically significant.

# Visualized Experimental Workflow and Signaling Pathway







Click to download full resolution via product page

Caption: In Vivo Xenograft Study Workflow.





Click to download full resolution via product page

Caption: Proposed Mechanism of Action for 360A.

 To cite this document: BenchChem. [Comparative Efficacy of 360A, Cisplatin, and Compound B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584641#in-vivo-validation-of-360a-s-anti-tumor-activity]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com